molecular formula C10H11NO B1267454 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 3470-53-9

6-Amino-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No. B1267454
CAS RN: 3470-53-9
M. Wt: 161.2 g/mol
InChI Key: BEVVUJBVEXJGKM-UHFFFAOYSA-N
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Patent
US08865701B2

Procedure details

To a suspension of 6-amino-3,4-dihydro-2H-naphthalen-1-one (20.5 g, 127 mmol) in 25% HBr (aq) (1017 ml) at 0° C. was added a solution of sodium nitrite (10.53 g, 153 mmol) in water (50 ml) dropwise at a rate as to maintain the temperature below 3°. The cooled reaction mixture was then added to a cooled solution of copper(I) bromide (18.79 g, 131 mmol) in HBr (98 ml, 865 mmol). When the addition was done, the reaction mixture was stirred at 0° C. for 1 h, then warmed to rt. Water (380 mL) was added and the product was extracted with a mixture of Et2O/EtOAc (8:2, 3×). The organic layer was dried over Na2SO4, filtered, and concentrated in vacuo to give a dark brown crude oil. The crude was purified by distillation (3 mm Hg) to give 16.415 g of 6-bromo-3,4-dihydro-2H-naphthalen-1-one.
Quantity
20.5 g
Type
reactant
Reaction Step One
Name
Quantity
1017 mL
Type
reactant
Reaction Step One
Quantity
10.53 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
98 mL
Type
reactant
Reaction Step Three
Quantity
18.79 g
Type
catalyst
Reaction Step Three
Name
Quantity
380 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6][CH2:5]2.N([O-])=O.[Na+].[BrH:17]>O.[Cu]Br>[Br:17][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6][CH2:5]2 |f:1.2|

Inputs

Step One
Name
Quantity
20.5 g
Type
reactant
Smiles
NC=1C=C2CCCC(C2=CC1)=O
Name
Quantity
1017 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
10.53 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
98 mL
Type
reactant
Smiles
Br
Name
Quantity
18.79 g
Type
catalyst
Smiles
[Cu]Br
Step Four
Name
Quantity
380 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below 3°
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
warmed to rt
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with a mixture of Et2O/EtOAc (8:2, 3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a dark brown crude oil
DISTILLATION
Type
DISTILLATION
Details
The crude was purified by distillation (3 mm Hg)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C2CCCC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.415 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.